N'-formyl-2-phenylacetohydrazide
Description
N'-Formyl-2-phenylacetohydrazide is a hydrazide derivative synthesized via condensation of 2-phenylacetohydrazide with a formyl group donor. Hydrazide derivatives are widely studied for their anti-inflammatory, antimicrobial, and coordination chemistry properties, making structural comparisons critical for understanding their structure-activity relationships .
Properties
IUPAC Name |
N-[(2-phenylacetyl)amino]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-7-10-11-9(13)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYDKIHTBHCITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-formyl-2-phenylacetohydrazide typically involves the reaction of phenylhydrazine with formic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NHNH}_2 + \text{HCOOH} \rightarrow \text{C}_6\text{H}_5\text{NHNHCHO} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of N’-formyl-2-phenylacetohydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-formyl-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce hydrazine compounds.
Scientific Research Applications
N’-formyl-2-phenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical assays to detect and quantify carbonyl compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N’-formyl-2-phenylacetohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in antiviral applications, the compound may inhibit the interaction between viral proteins and host cell receptors, thereby preventing viral entry and replication . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Analogs of N'-Formyl-2-Phenylacetohydrazide
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